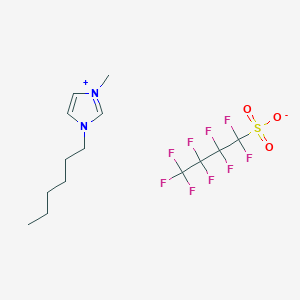

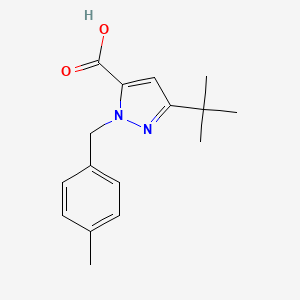

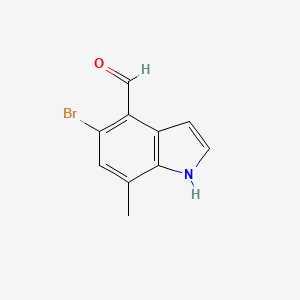

![molecular formula C21H21NO B6357610 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 87498-51-9](/img/structure/B6357610.png)

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol (BPIN) is a synthetic derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar and petroleum. BPIN is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has been used as a model compound for studying the toxic effects of PAHs. BPIN is a highly lipophilic compound with a low water solubility, making it difficult to study in the laboratory.

Wirkmechanismus

The mechanism of action of 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is not fully understood. However, it is believed to be an indirect mutagen, meaning that it does not directly interact with DNA. Instead, it is believed to cause mutations by generating reactive oxygen species (ROS) which can damage DNA. 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is also believed to act as an endocrine disruptor, meaning that it can interfere with the body’s endocrine system and cause adverse health effects.

Biochemical and Physiological Effects

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to have a variety of biochemical and physiological effects. In mammals, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to cause liver toxicity, kidney toxicity, and reproductive toxicity. In plants, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to cause chlorosis, necrosis, and stunted growth. In fish, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to cause reduced growth, reduced fertility, and increased mortality.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly lipophilic, making it more readily absorbed by cells. Additionally, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is relatively stable and has a low water solubility, making it easy to store and handle. However, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol also has some limitations. It is a highly toxic compound, and exposure to it can cause adverse health effects. Additionally, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is a highly volatile compound, and it can easily evaporate and escape into the environment.

Zukünftige Richtungen

In the future, further research is needed to better understand the mechanism of action of 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol and its effects on various organisms. Additionally, further research is needed to develop more efficient and effective methods for synthesizing 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol in the laboratory. Additionally, further research is needed to develop methods for safely handling and storing 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol in the laboratory. Finally, further research is needed to develop methods for detecting and quantifying 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol in the environment.

Synthesemethoden

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol can be synthesized in two different ways. The first method involves the reaction of 4-butyl-phenyl-amine and 2-naphthol in the presence of an acid catalyst. This reaction yields a 1:1 mixture of 1-(4-butyl-phenylimino)-methyl]-naphthalen-2-ol and 4-butyl-phenyl-2-naphthoic acid. The second method involves the reaction of 4-butyl-phenyl-amine and 2-hydroxy-naphthoic acid in the presence of an acid catalyst. This reaction yields a 1:1 mixture of 1-(4-butyl-phenylimino)-methyl]-naphthalen-2-ol and 4-butyl-phenyl-2-hydroxy-naphthoic acid.

Wissenschaftliche Forschungsanwendungen

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been used as a model compound in various scientific studies. It has been used to study the toxic effects of PAHs on various organisms, including plants, fish, and mammals. It has also been used to investigate the biodegradation of PAHs and the formation of toxic by-products. Additionally, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been used to study the interactions between PAHs and other environmental pollutants.

Eigenschaften

IUPAC Name |

1-[(4-butylphenyl)iminomethyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-2-3-6-16-9-12-18(13-10-16)22-15-20-19-8-5-4-7-17(19)11-14-21(20)23/h4-5,7-15,23H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOBOZTUWRXBGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butylphenyliminomethyl)-2-naphthol | |

CAS RN |

87498-51-9 |

Source

|

| Record name | 1-(4-BUTYLPHENYLIMINOMETHYL)-2-NAPHTHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)